Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride is a chemical compound with a cyclohexane ring structure. It features an aminomethyl group, a hydroxy group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method uses trimethylchlorosilane and methanol at room temperature, which provides good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of acid catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxy group to a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in enzymatic reactions. The carboxylate ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(aminomethyl)benzoate hydrochloride: Similar structure but with a benzene ring instead of a cyclohexane ring.
Methyl 4-hydroxybenzoate: Contains a hydroxy group and a carboxylate ester group but lacks the aminomethyl group.
Uniqueness
Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride is unique due to its combination of functional groups on a cyclohexane ring, which provides distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-13-8(11)7-2-4-9(12,6-10)5-3-7;/h7,12H,2-6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMBBTGGVZBSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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